molecular formula C11H10ClN3O B12928748 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline CAS No. 642084-46-6

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline

Cat. No.: B12928748
CAS No.: 642084-46-6
M. Wt: 235.67 g/mol
InChI Key: WGQMUWQUQPEQME-UHFFFAOYSA-N
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Properties

CAS No.

642084-46-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-[(6-chloropyrazin-2-yl)oxymethyl]aniline

InChI

InChI=1S/C11H10ClN3O/c12-10-5-14-6-11(15-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7,13H2

InChI Key

WGQMUWQUQPEQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CN=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with aniline in the presence of a suitable base and solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxy-methyl linkage and the presence of both aniline and chloropyrazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its antiviral and anticancer properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the reaction of 6-chloropyrazin-2-amine with appropriate alkylating agents. The resulting compound exhibits a unique structural configuration that influences its biological activity.

Key Findings from Synthesis Studies

  • Structural Variations : Modifications in the pyrazine ring and the aniline moiety significantly affect the compound's potency. For instance, substituents on the aniline ring and variations in the chloropyrazine structure have been shown to alter inhibitory activity against various biological targets .
  • Activity Correlation : A study indicated that compounds with specific substitutions demonstrated enhanced activity, with IC50 values ranging from nanomolar to micromolar levels depending on the modifications made .

Biological Activity

Research has demonstrated that this compound exhibits promising biological activities, particularly as an antiviral agent and a potential anticancer compound.

Antiviral Activity

The compound has been evaluated for its antiviral properties against several viruses. In particular:

  • Inhibition of Viral Replication : Studies reported that certain derivatives of this compound showed significant antiviral activity, with IC50 values indicating effective inhibition of viral replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Line Studies : In vitro studies using cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) revealed that the compound exhibited cytotoxic effects. The IC50 values were found to be in the range of low micromolar concentrations, indicating significant antiproliferative activity .
Cell Line IC50 (µM) Activity
PC-30.62Moderate Inhibition
MCF-70.76Significant Cytotoxicity

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

  • Prostate Cancer Treatment :
    • A recent study reported that compounds similar to this compound showed enhanced activity against prostate cancer cell lines when tested alongside known antiandrogens like flutamide. The presence of chloropyrazine was crucial for maintaining high levels of activity .
  • Selectivity and Toxicity :
    • Comparative studies indicated that while some derivatives exhibited potent anticancer effects, they also required assessment for selectivity against non-cancerous cells to minimize toxicity. This is a critical aspect in drug development where therapeutic indices must be optimized .

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